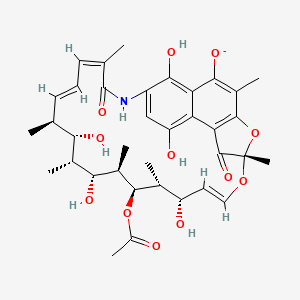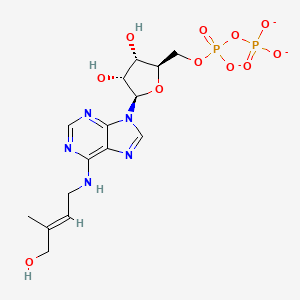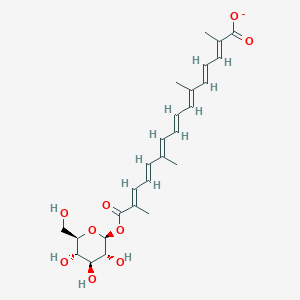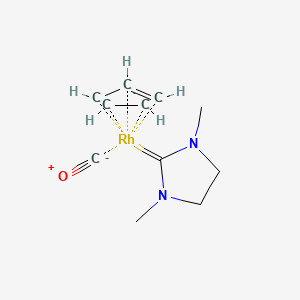
Carbonyl(eta(5)-cyclopentadienyl)(1,3-dimethylimidazolidin-2-ylidene)rhodium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbonyl(eta(5)-cyclopentadienyl)(1,3-dimethylimidazolidin-2-ylidene)rhodium is a rhodium carbene.
Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization:
- Research has explored the synthesis of monometallic rhodium(III) and rhodium(I) derivatives using dialkylamino-functionalized cyclopentadienyl. This includes the synthesis of neutral complexes and water-soluble compounds, highlighting the versatility of rhodium cyclopentadienyl derivatives in various chemical environments (Philippopoulos et al., 1997).
Coordination Chemistry:
- Studies have shown that cyclopentadienyl metal complexes, including those with rhodium, play important roles due to their unique structures and functional activities. These complexes have been synthesized and characterized, providing insights into their potential applications in coordination chemistry (Sawamura et al., 1996).
Catalytic Applications:
- The use of rhodium-cyclopentadienyl complexes in catalysis has been a focus of research. For example, rhodium-catalyzed silylation and intramolecular arylation of nitriles have been studied, demonstrating the complex's utility in facilitating bond cleavage and coupling reactions (Tobisu et al., 2008).
Structural and Reaction Studies:
- There has been significant interest in studying the structural properties of these complexes, as well as their reactivity in various chemical reactions. For instance, the intramolecular coordination of the dimethylamino group in a rhodium-oxalate complex with tetramethylcyclopentadienyl ligand was examined, contributing to our understanding of the complex's chemical behavior (Stammler et al., 1995).
Polymer-Supported Applications:
- The development of polymer-supported cyclopentadienylcobalt, which shows activity in the hydrogenation of carbon monoxide to hydrocarbons, indicates the potential of similar rhodium complexes in industrial applications, particularly in catalysis (Perkins & Vollhardt, 1979).
Propiedades
Fórmula molecular |
C11H15N2ORh- |
|---|---|
Peso molecular |
294.15 g/mol |
Nombre IUPAC |
carbon monoxide;cyclopenta-1,3-diene;(1,3-dimethylimidazolidin-2-ylidene)rhodium |
InChI |
InChI=1S/C5H10N2.C5H5.CO.Rh/c1-6-3-4-7(2)5-6;1-2-4-5-3-1;1-2;/h3-4H2,1-2H3;1-5H;;/q;-1;; |
Clave InChI |
NCZUEMSYCLYHIQ-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(C1=[Rh])C.[C-]#[O+].[CH-]1C=CC=C1 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-fluorophenyl)-2-[[7-(2-fluorophenyl)-1,3-dimethyl-2,4-dioxo-5-pyrimido[4,5-d]pyrimidinyl]thio]acetamide](/img/structure/B1263506.png)
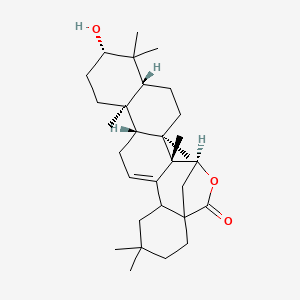
![[2,3,5,6-tetrafluoro-4-(methoxymethyl)phenyl]methyl (1R,3R)-3-[(E)-2-cyanoprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B1263508.png)

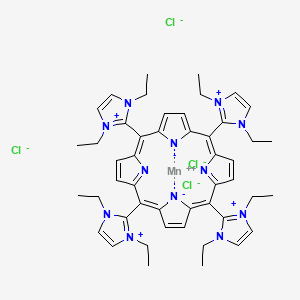
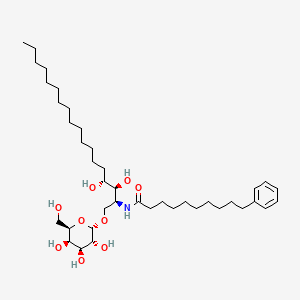

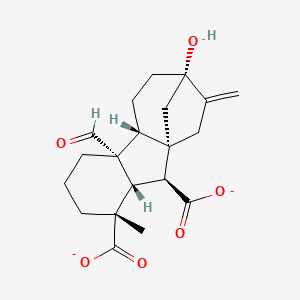
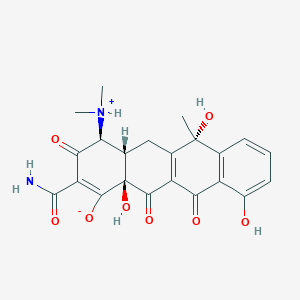
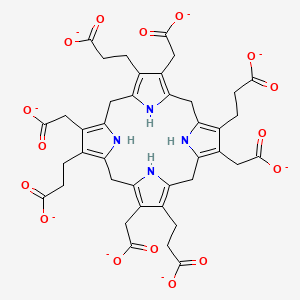
![TG(16:1(9Z)/18:2(9Z,12Z)/20:1(11Z))[iso6]](/img/structure/B1263525.png)
